Tumor Growth Inhibition in Murine Adenocarcinoma 755: Tetracycline Mustard vs. Unconjugated Nitrogen Mustard
In the Ca755 murine adenocarcinoma model, tetracycline mustard (TCM) demonstrated significant tumor inhibition at intraperitoneal doses of 80 and 60 mg/kg/day [1]. In contrast, the unconjugated nitrogen mustard HN2 was tested for comparative purposes and exhibited a maximum increase in survival time of 47% at doses of 10.03 mg/kg/day against the L‑1210 leukemia model [1], highlighting TCM's distinct dose‑response profile [1].
| Evidence Dimension | Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Inhibition of Ca755 adenocarcinoma observed at 80 and 60 mg/kg/day (intraperitoneal) |
| Comparator Or Baseline | Nitrogen mustard (HN2) tested against L‑1210 leukemia: effective at 10.03 mg/kg/day, 47% increase in survival time |
| Quantified Difference | TCM inhibits solid tumor (Ca755) growth, whereas HN2's efficacy is restricted to ascitic leukemia in this dataset |
| Conditions | In vivo murine models: Ca755 solid tumor and L‑1210 ascitic leukemia, intraperitoneal administration |
Why This Matters
This differential tumor model activity informs researchers that tetracycline mustard exhibits antitumor efficacy in a solid tumor setting where simple nitrogen mustard lacks comparable utility, guiding experimental design in oncology.
- [1] KAPLAN, M. A., BRADNER, W. T., BUCKWALTER, F. H., PINDELL, M. H. (1965). Antitumour Activity of N-(β,β′-dichlorodiethylaminomethyl)-tetra-cycline, ‘Tetracycline-mustard’. Nature, 205(4969), 399–400. View Source
